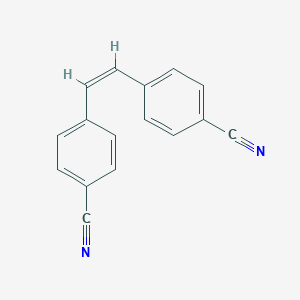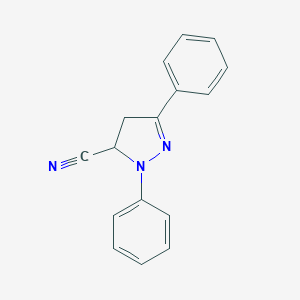
2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Overview
Description
Mechanism of Action
Target of Action
It’s suggested that similar compounds have been screened against targets such as rna-dependent rna polymerase (rdrp), angiotensin converting enzyme-2 (ace2), transmembrane protease serine -2 (tmprss2) and interleukin-6 (il-6) along with main protease (m pro) .
Mode of Action
Similar compounds have been found to inhibit the main protease of sars-cov-2, a crucial enzyme that breaks down polyproteins synthesized from the viral rna .
Pharmacokinetics
The compound’s molecular weight is 27024 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have exhibited antiviral properties without cytotoxicity .
Action Environment
It’s recommended to store the compound in closed vessels, refrigerated , which suggests that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 3,4,5-trihydroxybenzaldehyde and 4-hydroxycoumarin as starting materials. The reaction is catalyzed by an acid or base, and the mixture is heated to facilitate the formation of the chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trihydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or chromen-4-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(3,4,5-Trihydroxyphenyl)chromen-4-one has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.
Myricetin: 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one.
Tricetin: 3’,4’,5,5’,7-pentahydroxyflavone.
Uniqueness
2-(3,4,5-Trihydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern on the phenyl ring, which imparts distinct biological activities and chemical reactivity compared to other flavonoids . This unique structure contributes to its potent antioxidant and anti-inflammatory properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGTAPSUMVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497329 | |
| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126432-36-8 | |
| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


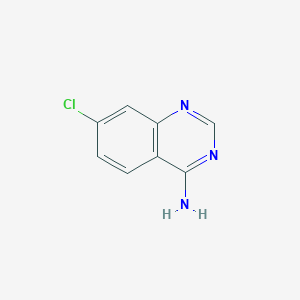
![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)
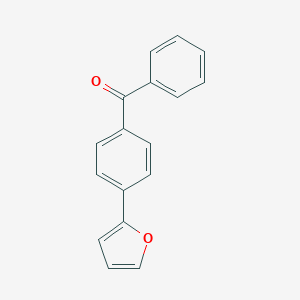
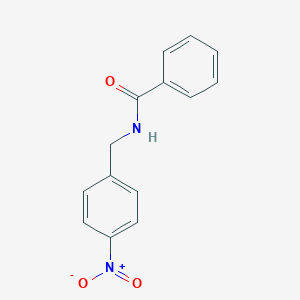


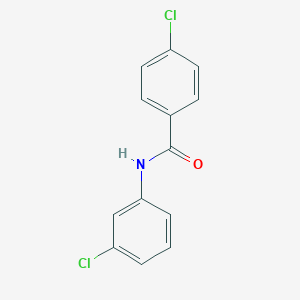

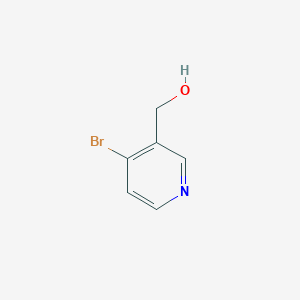
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

